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Mechanism of Action: A Detailed Look

The core of olorofim's action lies in its targeted inhibition of a critical metabolic pathway. The sequence

below details this process.
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Figure: Olorofim inhibits DHODH, blocking pyrimidine synthesis and fungal cell wall formation.

Olorofim's consequences are profound. It prevents the germination of fungal conidia (spores) and inhibits

the polarized growth of hyphae, which is essential for tissue invasion [1]. Prolonged exposure leads to severe
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morphological abnormalities, including hyphal swelling and eventual cell lysis [1]. The activity of olorofim

can be reversed in laboratory settings by adding high concentrations (≥5 mM) of exogenous pyrimidines,

confirming its target-specific action. However, the concentration of pyrimidines in human serum (∼15 µM)

is far too low to counteract its effect in patients, ensuring its efficacy in vivo [1].

Structural Basis and Species Selectivity

Olorofim demonstrates remarkable fungal selectivity due to structural differences between fungal and

human DHODH.

Target Structure: Fungal DHODH is a Class II enzyme located in the inner mitochondrial membrane.
It features an N-terminal helical domain that forms a channel where ubiquinone, a cofactor essential

for the enzyme's reaction, enters [1].
Inhibition Site: Olorofim binds reversibly within this N-terminal channel, physically blocking

ubiquinone from accessing its binding site and preventing the re-oxidation of the enzyme's flavin
mononucleotide (FMNH₂) cofactor, a step critical for the conversion of DHO to orotate [1].

Basis for Selectivity: The amino acid sequence of human DHODH is only approximately 30%
identical to its fungal counterpart [1] [2]. This low homology results in a significant structural difference

in the binding channel, which makes human DHODH about 2000-fold less sensitive to inhibition by
olorofim [1]. This large selectivity window is the foundation for its anticipated clinical safety.

Antifungal Spectrum and Resistance

Olorofim's activity spectrum is defined by its unique mechanism and the presence of its target in different

fungi.

Feature Description

Spectrum of
Activity

Active against a broad range of moulds and dimorphic fungi, including Aspergillus
species, Lomentospora prolificans, Scedosporium spp., and Coccidioides [1].

Lack of
Activity

Lacks activity against yeasts (e.g., Candida) and fungi in the order Mucorales, as

their DHODH enzymes have structural variations that prevent olorofim binding [1] [3].
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Feature Description

Resistance
Mutations

Single amino acid substitutions in the DHODH enzyme (e.g., G119C, H116R, V200E)
can confer high-level resistance to olorofim [4]. These often show cross-resistance to

the agrochemical fungicide ipflufenoquin [4].

Resistance
Reversal

Exogenous uridine (≥5 mM) can reverse the antifungal effect in vitro, confirming the

on-target mechanism [1].

Key Experimental Evidence and Protocols

The characterization of olorofim's mechanism rests on a foundation of robust in vitro and biochemical

assays.

In Vitro Susceptibility Testing (MIC Determination)

Purpose: To determine the minimum inhibitory concentration (MIC) of olorofim against specific
fungal pathogens.

Protocol: The standard EUCAST broth microdilution method is used [3]. Fungal spores or cells
are exposed to serial dilutions of olorofim in a microtiter plate. After incubation, the MIC is

visually determined as the lowest concentration that produces 100% growth inhibition [3].
Key Finding: Olorofim exhibits potent activity against Aspergillus fumigatus with MICs as low

as 0.075 mg/L, including against strains resistant to azoles [1] [4].

Biochemical DHODH Enzyme Inhibition Assay

Purpose: To directly measure the inhibition of the purified AfDHODH enzyme by olorofim.
Protocol: The enzymatic activity of DHODH is monitored, typically by following the reduction of

a co-substrate or the production of orotate. Olorofim is added at varying concentrations, and
the IC₅₀ (concentration that inhibits 50% of enzyme activity) is calculated.

Key Finding: Olorofim is a potent inhibitor of AfDHODH with an IC₅₀ of 44 ± 10 nM,
demonstrating significantly weaker inhibition of human DHODH [1] [2].

Molecular Dynamics (MD) Simulations

Purpose: To model and visualize the interaction between olorofim and the AfDHODH protein
at an atomic level, especially in the absence of a crystalized structure.

Protocol: A 3D model of AfDHODH is constructed using homology modeling (e.g., with
AlphaFold2). Olorofim is docked into the predicted binding site, and the complex is subjected
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to nanosecond-scale MD simulations to assess binding stability and identify key interacting

residues [2].
Key Finding: Simulations confirm that olorofim binds stably in the ubiquinone channel of

AfDHODH, primarily through hydrophobic interactions, and helps explain the structural basis for
resistance-conferring mutations [2].

Drug Combination Interactions

Understanding how olorofim interacts with other antifungals is crucial for clinical application. A summary of

in vitro combination studies is shown in the table below.

Antifungal
Class

Example Drug Interaction with Olorofim

Mould-active

Azoles

Voriconazole,

Posaconazole

Unidirectional antagonism; azole MICs unchanged, olorofim

MICs may increase but remain within wild-type susceptible
range [3].

Polyenes Amphotericin B Antagonism observed (e.g., in A. niger) [3].

Echinocandins Caspofungin Indifference [3].

Allylamines Terbinafine Indifference [3].

Yeast-active

Azoles

Fluconazole Indifference; no impact on azole's anti-Candida activity [3].

Conclusion for Research and Development

Olorofim represents a significant advancement in antifungal drug discovery. Its novel mechanism sidesteps

common resistance to azoles, making it a vital tool for treating resistant mould infections. Key

considerations for its use and future development include:

Clinical Monitoring: Be vigilant for the emergence of resistance, particularly through mutations in the

pyrE gene (encoding DHODH), especially in agricultural settings where DHODH-inhibitor fungicides
are used [4].
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Combination Therapy: Use with caution in combination with mould-active azoles due to potential

antagonism, though the clinical relevance of this in vitro finding is still being evaluated [3].
Future Research: The success of olorofim validates fungal DHODH as a superb drug target.

Ongoing efforts using computational methods like virtual screening are discovering new inhibitor
scaffolds with potent activity against AfDHODH, paving the way for next-generation therapies [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Review of the novel antifungal drug olorofim (F901318) - PMC [pmc.ncbi.nlm.nih.gov]

2. Discovery of Novel Inhibitors of Aspergillus fumigatus ... [mdpi.com]

3. In vitro evaluation of olorofim and antifungal combinations ... [pmc.ncbi.nlm.nih.gov]

4. Aspergillus fumigatus strains that evolve resistance to the ... [nature.com]

To cite this document: Smolecule. [Olorofim mechanism of action dihydroorotate dehydrogenase

inhibitor]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b527707#olorofim-mechanism-of-action-dihydroorotate-

dehydrogenase-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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